2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine is an organic compound with the canonical SMILES representation of COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F. Its CAS Registry Number is 1398046-21-3. Currently, the chemical name is not available. [] While there isn't much information available in the provided literature about its source, classification, or specific role in scientific research, its structure suggests it may be classified as a Schiff base derivative. Schiff bases are known for their ability to complex with metal ions and have found applications in various fields like catalysis, material science, and biological studies.
Limited information is available on the physical and chemical properties of 2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine. The provided data suggests it has a molecular weight of 517.5 g/mol and a solubility of ≥15.92 mg/mL in dimethyl sulfoxide (DMSO). [] Further research is needed to determine other properties like melting point, boiling point, and spectral characteristics.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4